Structural Differentiation: 1-Methylpyrazole vs. 1-Ethylpyrazole Substitution at C2
The target compound contains a 1-methylpyrazole moiety at the quinoline C2 position. In contrast, the closely related analog 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid features a 1-ethylpyrazole group. This structural difference results in a measurable change in molecular weight (253.26 vs. 267.28 g/mol) and lipophilicity, which are critical parameters for drug design and synthetic planning [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 253.26 |
| Comparator Or Baseline | 267.28 for 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid |
| Quantified Difference | 14.02 g/mol decrease (5.2% lower) |
| Conditions | Computed molecular weight |
Why This Matters
The lower molecular weight of the methyl-substituted compound offers a distinct advantage in lead optimization, as it adheres more closely to the 'Rule of Five' for drug-likeness and may exhibit improved membrane permeability.
- [1] PubChem. (2026). 2-(1-Methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid (CID 6485392). Computed Molecular Weight: 253.26 g/mol. View Source
- [2] BuildingBlock.bocsci.com. (n.d.). 2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid - CAS 956364-45-7. Molecular Weight: 267.28 g/mol. View Source
